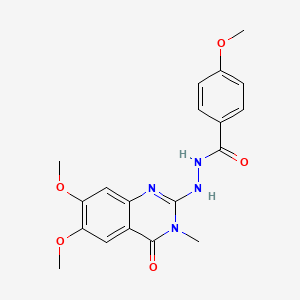![molecular formula C18H28N2O4S B10869120 2-methyl-N-({4-[(2-methylpentanoyl)amino]phenyl}sulfonyl)pentanamide](/img/structure/B10869120.png)
2-methyl-N-({4-[(2-methylpentanoyl)amino]phenyl}sulfonyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-({4-[(2-methylpentanoyl)amino]phenyl}sulfonyl)pentanamide is an organic compound with the molecular formula C18H28N2O4S It is characterized by the presence of a sulfonamide group and a phenyl ring substituted with a 2-methylpentanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-({4-[(2-methylpentanoyl)amino]phenyl}sulfonyl)pentanamide typically involves multiple steps. One common method starts with the reaction of 4-aminobenzenesulfonamide with 2-methylpentanoyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then further reacted with 2-methylpentanoyl chloride under similar conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-({4-[(2-methylpentanoyl)amino]phenyl}sulfonyl)pentanamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
2-methyl-N-({4-[(2-methylpentanoyl)amino]phenyl}sulfonyl)pentanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-N-({4-[(2-methylpentanoyl)amino]phenyl}sulfonyl)pentanamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. Additionally, the phenyl ring and the 2-methylpentanoyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-methyl-2-pentanamine: A related compound with a similar structure but lacking the sulfonamide group.
2-(4-methylsulfonyl)phenyl]ethylamine: Another related compound with a sulfonamide group but different substituents on the phenyl ring.
Uniqueness
2-methyl-N-({4-[(2-methylpentanoyl)amino]phenyl}sulfonyl)pentanamide is unique due to the presence of both the sulfonamide group and the 2-methylpentanoyl group, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C18H28N2O4S |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-methyl-N-[4-(2-methylpentanoylsulfamoyl)phenyl]pentanamide |
InChI |
InChI=1S/C18H28N2O4S/c1-5-7-13(3)17(21)19-15-9-11-16(12-10-15)25(23,24)20-18(22)14(4)8-6-2/h9-14H,5-8H2,1-4H3,(H,19,21)(H,20,22) |
InChI Key |
QKRUAMFBSTVHDA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl [(4Z)-4-{1-[(2-methoxyethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10869045.png)
![N-{4-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B10869057.png)
![2-{3-[(E)-2-(4-bromophenyl)ethenyl]-1-[(4-methylphenyl)sulfonyl]-1H-1,2,4-triazol-5-yl}phenol](/img/structure/B10869061.png)
![5-bromo-N-(4-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide](/img/structure/B10869067.png)
![2-(1,3-benzothiazol-2-yl)-5-[2-(4-hydroxyphenyl)ethyl]-4-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10869083.png)
![ethyl 2-({[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B10869084.png)
![10-(4-methoxybenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10869090.png)
![2-(4-fluorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10869095.png)
![N-(4,6-dimethylpyrimidin-2-yl)-4-{3-sulfanyl-5-[3-(thiophen-2-yl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-4-yl}benzenesulfonamide](/img/structure/B10869098.png)

![2-Chloro-N-[4-(2-methyl-1H-imidazol-1-YL)benzyl]propanamide](/img/structure/B10869110.png)
![N-{4,6-dimethyl-2-[(5-methylfuran-2-yl)(phenyl)methyl]furo[2,3-b]pyridin-3-yl}benzamide](/img/structure/B10869125.png)
![N-(2-furylmethyl)-2-(3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetamide](/img/structure/B10869131.png)

